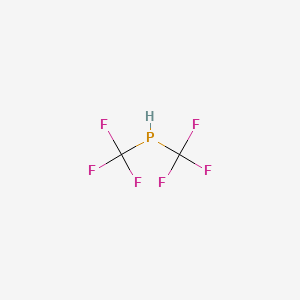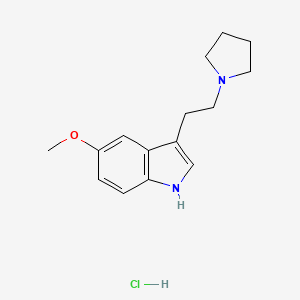
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
化学反应分析
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride has a wide range of scientific research applications:
Medicine: This compound may be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride can be compared with other similar indole derivatives, such as:
5-Methoxy-2-methylindole: Used in the preparation of indolylquinoxalines and other derivatives.
5-Methoxy-3-indoleacetic acid: Employed in the synthesis of aryloxybenzothiazoles and other compounds.
属性
CAS 编号 |
2426-65-5 |
|---|---|
分子式 |
C15H21ClN2O |
分子量 |
280.79 g/mol |
IUPAC 名称 |
5-methoxy-3-(2-pyrrolidin-1-ylethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-18-13-4-5-15-14(10-13)12(11-16-15)6-9-17-7-2-3-8-17;/h4-5,10-11,16H,2-3,6-9H2,1H3;1H |
InChI 键 |
ZRWZZZYGLWSJHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
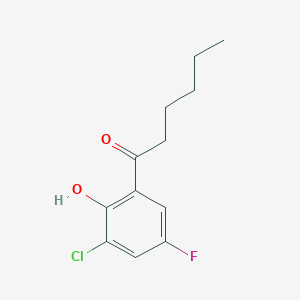


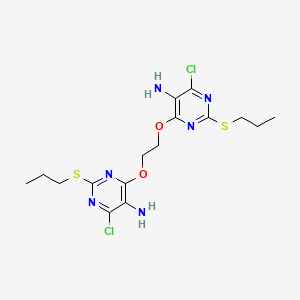
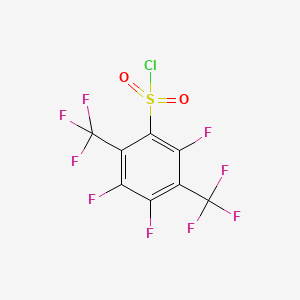
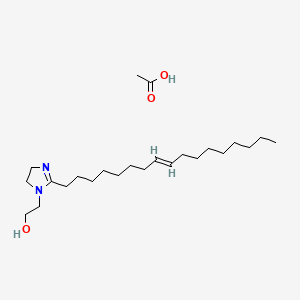
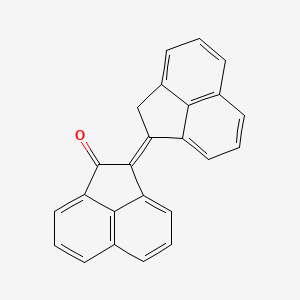
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
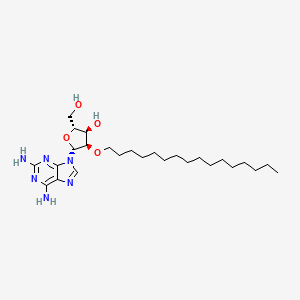
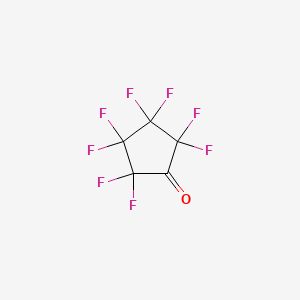
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
